Increased Lipophilicity (LogP) Relative to Monohalogenated and Des-Halo Analogs
The target compound exhibits a predicted LogP of 2.92 , which is approximately 0.31 units higher than 3-bromobenzylamine (LogP 2.61 ) and 0.11 units higher than the 3-chloro-4-methyl analog (LogP 2.81 ). This increased lipophilicity arises from the combined effect of the bromine and methyl substituents and predicts enhanced membrane permeability relative to these comparators.
| Evidence Dimension | LogP (Octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 2.92 (predicted) |
| Comparator Or Baseline | 3-Bromobenzylamine: 2.61 (predicted); 3-Chloro-4-methylbenzylamine: 2.81 (predicted) |
| Quantified Difference | +0.31 vs. 3-bromobenzylamine; +0.11 vs. 3-chloro-4-methyl analog |
| Conditions | Predicted LogP values from commercial supplier databases (Chem960, BOC Sciences Building Block) |
Why This Matters
Higher LogP can improve passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays.
